4-Tert-butyl-2-chlorocyclohexan-1-ol
Description
Contextual Background of Substituted Cyclohexanols
Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a low-energy "chair" conformation. In this conformation, the substituents on the ring can occupy one of two distinct positions: axial (parallel to the main axis of the ring) or equatorial (pointing away from the perimeter of the ring). Through a process known as ring flipping, these positions can interconvert.
However, for monosubstituted cyclohexanes, the two chair conformations are no longer equivalent in energy. pressbooks.pub There is an energetic preference for the substituent to occupy the more spacious equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. gmu.edu This steric interaction, known as 1,3-diaxial interaction, is particularly pronounced with bulky substituents. pressbooks.pub
The tert-butyl group is exceptionally bulky, and consequently, the energetic penalty for it to occupy an axial position is very high. wpmucdn.com This leads to the conformation being effectively "locked," with the tert-butyl group almost exclusively in the equatorial position. wpmucdn.comlibretexts.org This conformational locking simplifies the analysis of reactions involving the cyclohexane ring, as the predictable and rigid chair form removes the complexities of a fluctuating equilibrium between two conformers. wpmucdn.com
The A-value represents the energy difference between the axial and equatorial conformations for a given substituent. pressbooks.publibretexts.org
Significance of Halogenated Alcohols as Synthetic Intermediates
Halogenated alcohols, also known as halohydrins, are a class of compounds containing both a hydroxyl (-OH) group and a halogen atom on adjacent carbon atoms. They are highly valuable intermediates in organic synthesis. The primary reason for their utility lies in the transformation of the hydroxyl group, which is a poor leaving group, into a halide, which is an excellent leaving group. masterorganicchemistry.com This conversion opens up a wide range of subsequent chemical reactions. chemistrywithdrsantosh.com
The halogenation of alcohols can be achieved through various methods, including the use of hydrogen halides (HX), phosphorus trihalides (PX₃), or thionyl chloride (SOCl₂). chemistrywithdrsantosh.comyoutube.comchemguide.co.uk Once formed, the resulting alkyl halide can readily participate in nucleophilic substitution and elimination reactions. masterorganicchemistry.com
Specifically, halohydrins are key precursors for the synthesis of epoxides. Through an intramolecular Williamson ether synthesis, treatment of a halohydrin with a base results in deprotonation of the alcohol, followed by an internal Sₙ2 attack by the resulting alkoxide on the carbon bearing the halogen. This reaction is highly stereospecific and provides a reliable method for creating the three-membered epoxide ring.
Overview of 4-Tert-butyl-2-chlorocyclohexan-1-ol as a Model System for Stereochemical and Mechanistic Studies
The compound this compound combines the key features discussed in the previous sections, making it an exemplary substrate for academic study. The presence of the 4-tert-butyl group locks the cyclohexane ring into a chair conformation where this group is equatorial. wpmucdn.com This rigid framework fixes the relative spatial orientations of the hydroxyl and chloro substituents.
Because the conformational equilibrium is removed, chemists can study the reactivity of different, non-interconverting stereoisomers of this compound. For example, the rate of epoxide formation upon treatment with a base is highly dependent on the initial stereochemistry of the chlorohydrin. For the intramolecular Sₙ2 reaction to occur, the attacking alkoxide and the leaving chloride group must adopt an anti-periplanar arrangement. This condition is met in the isomer where the hydroxyl and chloro groups are trans to each other and both occupy axial positions (trans-diaxial). In contrast, an isomer where one group is axial and the other is equatorial, or where both are equatorial, will react much more slowly or via a different mechanism.
The synthesis of this compound itself, often via the ring-opening of a 4-tert-butylcyclohexene (B1265666) oxide, is also a valuable stereochemical lesson. The nucleophilic attack of a chloride ion on the epoxide will proceed via an Sₙ2 mechanism, resulting in a trans-diaxial opening of the ring, leading to a specific stereoisomer of the chlorohydrin. lookchem.com By using this conformationally locked system, the stereochemical course of such reactions can be unambiguously determined, providing clear and direct evidence for underlying mechanistic principles.
Data sourced from available chemical databases. lookchem.comnih.gov
Structure
3D Structure
Properties
CAS No. |
91138-90-8 |
|---|---|
Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
4-tert-butyl-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
CPTQPCYYWOOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)Cl)O |
Origin of Product |
United States |
Stereochemistry and Conformational Analysis of 4 Tert Butyl 2 Chlorocyclohexan 1 Ol
Configurational Isomerism: Cis-Trans Relationships
Configurational isomers, specifically diastereomers, of 4-tert-butyl-2-chlorocyclohexan-1-ol arise from the different spatial arrangements of the hydroxyl (-OH) and chloro (-Cl) groups relative to each other and to the tert-butyl group on the cyclohexane (B81311) ring. In substituted cyclohexanes, cis-trans isomerism describes whether substituents are on the same side (cis) or opposite sides (trans) of the ring's plane. youtube.comunacademy.com
For a 1,2,4-trisubstituted cyclohexane like this, multiple stereoisomers are possible. The key relationships are between the substituents at C1 (hydroxyl), C2 (chloro), and C4 (tert-butyl). For instance, the relationship between the C1 hydroxyl and C2 chloro groups can be cis or trans, and each of these can have a specific relationship with the C4 tert-butyl group.
Diastereomeric Forms and Their Relative Stabilities
The stability of the different diastereomers is fundamentally linked to the steric strain experienced by the substituents in the molecule's preferred conformation. The most stable arrangement will seek to minimize this strain. In cis-1,2-disubstituted cyclohexanes, one substituent is typically in an axial position while the other is equatorial. libretexts.org In contrast, trans-1,2-disubstituted cyclohexanes can often adopt a conformation where both groups are equatorial, which is generally more stable. youtube.com
However, the presence of the 4-tert-butyl group dramatically simplifies the analysis. This large group overwhelmingly favors the equatorial position to avoid severe steric clashes, effectively locking the ring in a single chair conformation. Consequently, the relative stability of the diastereomers is determined by whether the hydroxyl and chloro groups are forced into higher-energy axial positions or can occupy lower-energy equatorial sites in this fixed conformation. An isomer that allows both the chloro and hydroxyl groups to be equatorial (or the least amount of axial strain) will be significantly more stable than one where one or both are forced to be axial.
Cyclohexane Ring Conformations
Cyclohexane and its derivatives are not planar hexagons; they adopt puckered three-dimensional structures to relieve angle strain. The most stable and prevalent of these is the chair conformation. unacademy.com
Chair Conformations and Ring Inversion Dynamics
The chair conformation minimizes both angle strain (approaching the ideal tetrahedral angle of 109.5°) and torsional strain (by staggering all adjacent C-H and C-C bonds). In this conformation, the substituent positions are divided into two types: axial (perpendicular to the ring's general plane) and equatorial (pointing out from the perimeter of the ring).
Cyclohexane rings are dynamic, capable of undergoing a "ring flip" or "ring inversion," a process that rapidly interconverts two chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chairs are identical in energy.
Influence of the Bulky Tert-butyl Group on Conformational Equilibrium
When a substituent is present, the two chair conformers are no longer equal in energy. The conformer where the substituent is in the more spacious equatorial position is favored to minimize steric strain. This strain, known as 1,3-diaxial interaction, arises from the clash between an axial substituent and the other two axial atoms on the same side of the ring.
The tert-butyl group is exceptionally large, resulting in severe 1,3-diaxial interactions when in an axial position. This steric hindrance is so energetically unfavorable that the equilibrium lies almost entirely (>99.9%) toward the conformer where the tert-butyl group is equatorial. libretexts.org Because of this overwhelming preference, the tert-butyl group is often referred to as a "conformational lock," effectively preventing ring inversion and fixing the cyclohexane ring into a single, predictable chair conformation. msu.edu
Table 1: Conformational A-Values for Common Substituents
The A-value (conformational free energy) quantifies the energy difference (in kJ/mol) between the axial and equatorial conformations for a given substituent. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-Value (kJ/mol) | Equatorial Preference |
|---|---|---|
| -H | 0 | Neutral |
| -Cl | 2.0–2.5 | Moderate |
| -OH | 2.1–3.9 | Moderate-Strong |
| -CH3 | 7.3 | Very Strong |
| -C(CH3)3 (tert-butyl) | >20 | Overwhelming |
Stereoelectronic Effects of Chlorine and Hydroxyl Substituents on Conformation
With the ring locked by the equatorial tert-butyl group, the stability of a given isomer of this compound depends on the positions of the chlorine and hydroxyl groups. Their preference is governed by a combination of their own steric bulk (A-values) and stereoelectronic factors.
Generally, both the chloro and hydroxyl groups prefer the equatorial position to minimize their own 1,3-diaxial interactions. libretexts.org However, in some diastereomers, the cis/trans relationship may force one of them into an axial position. In such cases, the group with the smaller A-value would be more "willing" to occupy the axial position. Furthermore, stereoelectronic effects, such as the potential for intramolecular hydrogen bonding between a hydroxyl proton and the chlorine atom, can influence conformational preference, potentially stabilizing a conformation that might otherwise seem less favorable based on steric bulk alone. This is particularly relevant when the two groups are in a gauche relationship, which is possible in an axial-equatorial arrangement.
Analysis of Twist-Boat and Other Higher-Energy Conformations
While the chair is the most stable conformation, it is not the only one possible. The boat conformation is a higher-energy alternative that suffers from significant torsional strain from eclipsing bonds and steric strain (a "flagpole" interaction) between hydrogens at C1 and C4.
To relieve some of this strain, the boat can twist slightly into a more stable, higher-energy intermediate known as the twist-boat (or skew-boat) conformation. These non-chair conformations are not significantly populated at equilibrium for most cyclohexanes at room temperature. However, they are crucial as they represent intermediates along the pathway of ring inversion from one chair form to another. The energy barrier to ring inversion involves passing through these less stable boat and twist-boat states. For cyclohexane, the twist-boat is approximately 23 kJ/mol higher in energy than the chair.
Table 2: Relative Energies of Cyclohexane Conformations
Energy values relative to the most stable chair conformation (set to 0 kJ/mol).
| Conformation | Relative Energy (kJ/mol) | Key Destabilizing Factors |
|---|---|---|
| Chair | 0 | Most Stable (Reference) |
| Twist-Boat | ~23 | Torsional and Steric Strain |
| Boat | ~29 | Torsional Strain, Flagpole Interactions |
| Half-Chair | ~45 | High Angle and Torsional Strain (Transition State) |
Stereoisomers and Chirality Considerations
The structure of this compound contains three stereocenters, which are the carbon atoms bonded to the hydroxyl group (C-1), the chlorine atom (C-2), and the tert-butyl group (C-4). The presence of these chiral centers means that the molecule can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, there are theoretically 2^3 = 8 possible stereoisomers.
These stereoisomers manifest as pairs of enantiomers and sets of diastereomers. The spatial arrangement of the hydroxyl, chloro, and tert-butyl groups relative to each other and to the cyclohexane ring defines the specific configuration of each isomer. For instance, the substituents can be oriented in either axial or equatorial positions in the chair conformation of the cyclohexane ring, and their relative orientations (cis or trans) give rise to different diastereomers.
A specific stereoisomer, (1R,2R,4S)-4-tert-butyl-2-chlorocyclohexan-1-ol, has been identified, confirming the existence of distinct, isolable stereoisomers for this compound. The naming of this particular isomer indicates a specific three-dimensional arrangement of the substituents at the chiral centers.
Given the presence of multiple chiral centers, this compound can exist as pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. For each diastereomer of this compound, there is the potential for a corresponding enantiomer, provided the molecule as a whole is chiral and does not possess an internal plane of symmetry.
For example, a cis-isomer where the hydroxyl and chloro groups are on the same side of the ring will have an enantiomer where the spatial arrangement at all three chiral centers is inverted. Similarly, a trans-isomer will also have a corresponding enantiomer. The existence of these enantiomeric pairs is a direct consequence of the chirality of the molecule.
A-Value Analysis and Steric Hindrance Effects in Disubstituted Cyclohexanes
The conformational preferences of substituted cyclohexanes are largely dictated by the steric bulk of the substituents, which can be quantified using A-values. The A-value of a substituent represents the free energy difference between a conformation where the substituent is in an axial position versus an equatorial position. A larger A-value signifies a greater preference for the equatorial position to minimize steric strain. masterorganicchemistry.com
The bulky tert-butyl group has a very high A-value, which effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group occupies an equatorial position. chemistryschool.net This is due to the significant 1,3-diaxial interactions that would occur if the tert-butyl group were in an axial position. fiveable.me This conformational locking has profound consequences for the orientation of the other substituents on the ring.
The chloro and hydroxyl groups have smaller A-values compared to the tert-butyl group, indicating a lesser, though still present, preference for the equatorial position. fiveable.mefiveable.me The relative stability of the different diastereomers of this compound will, therefore, be determined by the positions of the chloro and hydroxyl groups in the conformation where the tert-butyl group is equatorial. The most stable conformation will be the one that minimizes the steric interactions of the chloro and hydroxyl groups, which generally means placing them in equatorial positions if possible. fiveable.me
| Substituent | A-Value (kcal/mol) |
| tert-Butyl | ~4.9 |
| Hydroxyl (OH) | ~0.87 |
| Chloro (Cl) | ~0.52 |
This table presents the approximate A-values for the substituents of this compound, quantifying their steric bulk and preference for the equatorial position on a cyclohexane ring.
The interplay of these steric demands governs the conformational equilibrium of each stereoisomer. For instance, in a cis-isomer, one of the other substituents (chloro or hydroxyl) might be forced into an axial position, leading to a higher energy conformation compared to a trans-isomer where both might be able to occupy equatorial positions.
Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the 4-tert-butyl-2-chlorocyclohexan-1-ol isomers. By analyzing proton and carbon environments, spin-spin couplings, and dynamic processes, a complete conformational picture can be established.
The ¹H NMR spectrum provides critical information about the orientation of the protons on the cyclohexane (B81311) ring. The chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of the protons at C-1 (CH-OH) and C-2 (CH-Cl) are diagnostic for assigning the stereochemistry.
In a chair conformation, the coupling constant between adjacent axial protons (³J_ax,ax) is typically large (10–13 Hz), whereas axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2–5 Hz).
For the isomers of this compound, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the chlorine atom (H-2) provide the most insight.
trans-diequatorial Isomer (OH-eq, Cl-eq): In this isomer, both H-1 and H-2 are in axial positions. Therefore, a large axial-axial coupling (³J_H1a,H2a ≈ 10-13 Hz) would be expected between them. The H-1 proton would appear as a doublet of doublets with at least one large coupling constant due to its axial neighbor H-2 and another large coupling to the adjacent axial proton on C-6.
cis-axial/equatorial Isomers:
OH-ax, Cl-eq: H-1 is equatorial and H-2 is axial. The coupling between them would be small (³J_H1e,H2a ≈ 2-5 Hz).
OH-eq, Cl-ax: H-1 is axial and H-2 is equatorial. The coupling constant would also be small (³J_H1a,H2e ≈ 2-5 Hz).
The chemical shift of the methine proton attached to the carbon bearing an oxygen atom (H-1) is also informative. Generally, an axial proton (trans isomer with equatorial OH) resonates at a higher field (lower ppm) compared to an equatorial proton (cis isomer with axial OH). chemicalbook.comyoutube.com
Table 1: Predicted ¹H NMR Data for Key Protons in this compound Isomers Note: These are predicted values based on analogous compounds. Actual values may vary.
| Isomer Configuration | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |
| (1e, 2e, 4e) - trans | H-1 (axial) | ~3.5 - 3.7 | ddd | ³J_ax,ax ≈ 10-12, ³J_ax,eq ≈ 4-5 |
| H-2 (axial) | ~3.8 - 4.1 | ddd | ³J_ax,ax ≈ 10-12, ³J_ax,eq ≈ 4-5 | |
| (1a, 2e, 4e) - cis | H-1 (equatorial) | ~4.0 - 4.2 | m (narrow) | ³J_eq,ax ≈ 4-5, ³J_eq,eq ≈ 2-3 |
| H-2 (axial) | ~3.9 - 4.2 | ddd | ³J_ax,ax ≈ 10-12, ³J_ax,eq ≈ 4-5 | |
| (1e, 2a, 4e) - cis | H-1 (axial) | ~3.6 - 3.8 | ddd | ³J_ax,ax ≈ 10-12, ³J_ax,eq ≈ 4-5 |
| H-2 (equatorial) | ~4.2 - 4.5 | m (narrow) | ³J_eq,ax ≈ 4-5, ³J_eq,eq ≈ 2-3 |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry of the substituents.
A key diagnostic feature is the chemical shift of the carbons bearing the substituents (C-1 and C-2) and the carbons at the γ-position (C-3 and C-5 relative to C-1; C-4 and C-6 relative to C-2). Due to the γ-gauche effect, an axial substituent will shield the γ-carbons, causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial. chegg.comspectrabase.com
For instance, in the isomer with an axial hydroxyl group, C-3 and C-5 would be shielded and appear at a lower chemical shift compared to the isomer where the hydroxyl group is equatorial. Similarly, an axial chlorine atom would shield C-4 and C-6.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers Note: These are predicted values based on established stereochemical effects.
| Isomer Configuration | C-1 (CHOH) | C-2 (CHCl) | C-3 | C-4 | C-5 | C-6 | C(CH₃)₃ | C(CH₃)₃ |
| (1e, 2e, 4e) - trans | ~70-74 | ~63-67 | ~35-38 | ~47-49 | ~25-28 | ~32-35 | ~32 | ~27 |
| (1a, 2e, 4e) - cis | ~65-69 | ~64-68 | Shielded | ~47-49 | Shielded | ~33-36 | ~32 | ~27 |
| (1e, 2a, 4e) - cis | ~71-75 | ~60-64 | ~32-35 | Shielded | ~25-28 | Shielded | ~32 | ~27 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the complex ¹H and ¹³C spectra and confirming the stereochemical arrangement.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing the connectivity of the cyclohexane ring protons, for example, confirming the relationship between H-1, H-2, and their neighbors on C-6 and C-3, respectively.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. Each cross-peak links a ¹³C signal to the ¹H signal of the proton(s) attached to it. This allows for the definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the ¹H signal of H-1 to the ¹³C signal of C-1.
While the tert-butyl group largely prevents ring inversion at room temperature, dynamic NMR studies at low temperatures can provide information on other dynamic processes, such as the rotation of the tert-butyl group itself. In related systems like cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR has been used to observe distinct signals for the chair and twist-boat conformations and to determine the energy barriers for their interconversion. sikhcom.netnih.gov For this compound, cooling the sample to very low temperatures could, in principle, slow the rotation of the tert-butyl group, leading to the decoalescence of the methyl carbon signal into multiple peaks. sikhcom.net The energy barrier for this rotation could then be calculated, providing insight into the steric environment around the substituent. sikhcom.netnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Conformational Fingerprints
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic "fingerprint" that can be used for identification and conformational analysis.
Key vibrational bands for this compound include:
O-H Stretch: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol. The exact position can give clues about intra- or intermolecular hydrogen bonding.
C-H Stretches: Bands in the 2850–3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexane ring and the tert-butyl group. youtube.com
C-O Stretch: A strong band in the fingerprint region, typically between 1050 and 1200 cm⁻¹. The frequency of this C-O stretching vibration is sensitive to the conformation. Equatorial C-O bonds generally absorb at a slightly higher wavenumber than axial C-O bonds.
C-Cl Stretch: The C-Cl stretching vibration appears in the 600–800 cm⁻¹ region. This band is also conformationally sensitive: the C-Cl stretch for an equatorial chlorine atom is typically found at a higher frequency (around 750 cm⁻¹) than that for an axial chlorine atom (around 680 cm⁻¹).
By comparing the spectra of different isomers, these C-O and C-Cl bands can serve as conformational fingerprints to distinguish between them. nih.gov
Table 3: Characteristic IR/Raman Frequencies for Conformational Assignment
| Vibrational Mode | Equatorial Substituent (cm⁻¹) | Axial Substituent (cm⁻¹) |
| C-O Stretch | ~1100 - 1150 | ~1050 - 1100 |
| C-Cl Stretch | ~730 - 780 | ~650 - 700 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. The molecular ion peak ([M]⁺) for C₁₀H₁₉ClO would be expected at m/z 190 (for ³⁵Cl) and 192 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Common fragmentation pathways for this molecule would include:
Loss of the tert-butyl group: Cleavage of the bond between C-4 and the tert-butyl group, leading to a prominent peak at m/z [M - 57]⁺.
Loss of water: Dehydration is a common fragmentation for alcohols, resulting in a peak at m/z [M - 18]⁺.
Loss of HCl: Elimination of hydrogen chloride can occur, giving a peak at m/z [M - 36]⁺.
Alpha-cleavage: Cleavage of bonds adjacent to the hydroxyl group.
Ring cleavage: Complex fragmentation of the cyclohexane ring can lead to a variety of smaller ions.
The relative intensities of these fragment ions can differ between stereoisomers, sometimes providing clues to their stereochemistry, as the stability of the intermediate ions and radical cations can be influenced by the initial conformation. youtube.comyoutube.com
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases indicates that, to date, the specific crystal structure of this compound, in any of its isomeric forms, has not been reported. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing definitive information on bond lengths, bond angles, and conformational preferences. However, the successful application of this method is contingent upon the ability to grow single crystals of sufficient quality, a process that can be challenging for some organic compounds.
While the solid-state structure of the title compound is not available, studies on related substituted cyclohexanols and halocyclohexanes provide valuable insights into the likely conformational behavior of this compound in the crystalline phase. For many cyclohexane derivatives, the chair conformation is the most stable, and bulky substituents like the tert-butyl group typically occupy an equatorial position to minimize steric strain. The orientation of smaller substituents, such as the chloro and hydroxyl groups in this case, would then be determined by the specific isomer and the intermolecular forces, such as hydrogen bonding, that dominate the crystal packing.
The absence of a published crystal structure for this compound highlights an area for future research. A definitive solid-state structure would be invaluable for unequivocally establishing the preferred conformation and intermolecular interactions of its various isomers, thereby complementing theoretical calculations and spectroscopic data from solution-state analyses. Such information is crucial for a complete understanding of the structure-property relationships of this compound.
Computational Chemistry Studies on 4 Tert Butyl 2 Chlorocyclohexan 1 Ol
Molecular Mechanics (MMx) Calculations for Conformational Energy Minimization
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. Force fields, such as MM2 and MM3, are sets of parameters used to calculate the steric energy of a molecule, which helps in identifying its most stable conformations. nih.gov The goal is to find the geometry with the minimum energy, representing the most populated conformation of the molecule.
For substituted cyclohexanes, the primary conformations of interest are the chair forms. The substituents can occupy either axial or equatorial positions, leading to different steric energies. The bulky tert-butyl group strongly prefers the equatorial position to avoid significant steric strain from 1,3-diaxial interactions. libretexts.org This preference is so strong that it effectively "locks" the cyclohexane (B81311) ring in a specific chair conformation.
In the case of 4-tert-butyl-2-chlorocyclohexan-1-ol, there are several possible diastereomers depending on the relative orientations (cis/trans) of the chloro and hydroxyl groups relative to the tert-butyl group. For each diastereomer, MMx calculations can determine the relative stability of the conformers where the chloro and hydroxyl groups are either axial or equatorial.
Molecular mechanics calculations on related cyclic monochloroalkanes, such as 4-tert-butyl-1-chlorocyclohexane, have been performed using the MM3 force field. acs.org These studies compare the calculated conformational energies with experimental data from methods like NMR, showing good agreement. acs.org For cis-1,4-di-tert-butylcyclohexane, MM2 energy minimization calculations show that a twisted boat conformation can be slightly lower in steric energy than the chair conformation due to severe steric strain. upenn.edu Similar calculations for this compound would involve optimizing the geometry of all possible chair and boat conformers to identify the global minimum energy structure.
The final steric energy is a sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. By comparing these energy values, the equilibrium populations of different conformers can be predicted using the Boltzmann distribution.
Table 1: Illustrative Steric Energy Contributions from Molecular Mechanics Calculations
| Interaction Type | Energy Contribution (kcal/mol) | Description |
|---|---|---|
| Bond Stretching | Low | Energy required to stretch or compress bonds from their equilibrium lengths. |
| Angle Bending | Low | Energy required to bend bond angles away from their ideal values. |
| Torsional Strain | Variable | Energy arising from twisting around single bonds, significant in ring systems. |
| 1,3-Diaxial Interactions | High | Steric repulsion between axial substituents on the same side of the ring. |
This table is illustrative of the types of energy terms considered in MMx calculations.
Ab Initio and Density Functional Theory (DFT) Calculations
For a more accurate description of molecular properties, quantum mechanical methods like Ab Initio and Density Functional Theory (DFT) are employed. These methods solve the electronic Schrödinger equation to provide detailed information about geometry, energy, and electronic structure.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT, often with functionals like B3LYP and basis sets such as 6-31G*, is used to find the minimum energy structure of a molecule. For this compound, this involves calculating the energies of various diastereomers and their corresponding conformers to determine the most stable arrangement.
Studies on similar molecules, like cis-2-halocyclohexanols, have shown that DFT calculations can predict the preferred conformation, which involves the hydroxyl group in the equatorial position and the halogen in the axial position (ea). researchgate.net The calculations also provide key electronic structure information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant advantage of DFT is its ability to predict spectroscopic parameters that can be compared directly with experimental data.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. arxiv.orgwisc.edu The calculation involves computing the Hessian matrix (second derivatives of energy) at the optimized geometry. Often, the calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. nist.gov This analysis is crucial for identifying characteristic vibrational modes associated with functional groups, such as the O-H stretch of the alcohol and the C-Cl stretch of the chloro group.
Transition State Analysis for Reaction Pathways and Activation Energies
DFT is a powerful tool for investigating reaction mechanisms. By locating the transition state (a first-order saddle point on the potential energy surface) for a given reaction, the activation energy (the energy barrier for the reaction) can be calculated. youtube.com For this compound, potential reactions include oxidation of the alcohol, elimination of HCl, or substitution of the chloro or hydroxyl group.
DFT studies on other systems have successfully elucidated reaction mechanisms by calculating the free energy profiles. beilstein-journals.org For example, transition states for hydride transfer reactions have been analyzed to understand stereoselectivity. researchgate.net A similar approach for this compound would involve identifying the structures of reactants, products, and transition states for a specific transformation, thereby providing a detailed mechanistic picture and predicting reaction rates.
Solvation Effects on Conformation and Reactivity
Reactions and conformational equilibria are often significantly influenced by the solvent. Computational models can account for these effects using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. researchgate.net
Studies on cis-2-halocyclohexanols have demonstrated the importance of including solvation models to correctly predict conformational preferences in different solvents. researchgate.net Gas-phase calculations might predict one conformer to be more stable, while PCM calculations in a polar solvent might favor a different conformer due to preferential stabilization of a more polar structure. researchgate.net For this compound, PCM calculations would be essential to accurately model its behavior in solution, providing insights into how solvent polarity affects the populations of its various conformers and the energy barriers for its reactions.
Molecular Dynamics Simulations for Conformational Sampling
While MM and DFT calculations are excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational space available to the molecule at a given temperature. nih.gov
For a molecule like this compound, an MD simulation can reveal the pathways and timescales of conformational changes, such as the ring flip between chair conformations (though this is heavily restricted by the tert-butyl group) and transitions to boat or twist-boat conformations. nih.gov By running simulations at different temperatures, it is possible to observe and quantify the rates of these interconversions and understand the flexibility of the molecule. nih.gov Accelerated MD techniques can be used to enhance the sampling of rare events, such as the chair-to-chair interconversion, which might not be observed in conventional MD simulations on a practical timescale. nih.gov
Table 2: Summary of Computational Methods and Their Applications
| Computational Method | Key Application | Information Obtained |
|---|---|---|
| Molecular Mechanics (MMx) | Conformational Energy Minimization | Relative steric energies of conformers, identification of the most stable conformation. |
| Density Functional Theory (DFT) | Geometry Optimization | Accurate molecular structures, electronic properties (HOMO/LUMO). |
| DFT with GIAO | NMR Spectra Prediction | Theoretical ¹H and ¹³C NMR chemical shifts for structure verification. |
| DFT Frequency Analysis | Vibrational Spectra Prediction | Theoretical IR and Raman frequencies for functional group identification. |
| DFT Transition State Search | Reaction Mechanism Analysis | Activation energies, reaction pathways, and prediction of stereoselectivity. |
| DFT with PCM | Solvation Effects | Conformational stability and reactivity in different solvents. |
Derivatization and Synthetic Utility of 4 Tert Butyl 2 Chlorocyclohexan 1 Ol
Synthesis of Ether Derivatives
The presence of a hydroxyl group in 4-tert-butyl-2-chlorocyclohexan-1-ol allows for the synthesis of ether derivatives through nucleophilic substitution reactions. The most common method for such a transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
However, the proximate chloro substituent introduces the possibility of a competing intramolecular reaction. When treated with a base, the hydroxyl group of the chlorohydrin is deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile and attack the adjacent carbon atom bearing the chlorine atom in an intramolecular S(_N)2 reaction, leading to the formation of an epoxide. youtube.com The stereochemistry of the starting chlorohydrin is critical in this transformation. For the intramolecular S(_N)2 reaction to occur, the alkoxide and the chlorine leaving group must be in an anti-periplanar arrangement.
For instance, the trans-diaxial isomer of a 2-chlorocyclohexanol (B73132) readily undergoes epoxide formation upon treatment with a base. In contrast, the trans-diequatorial isomer would need to undergo a ring flip to the higher energy diaxial conformation to react. The cis isomers, with one axial and one equatorial substituent, are also capable of reacting.
Intermolecular Williamson ether synthesis can also be achieved, though it may compete with epoxide formation. To favor the intermolecular reaction, specific reaction conditions would be necessary, such as using a less hindered alkyl halide and carefully controlling the stoichiometry and addition of reagents.
Table 1: Potential Etherification Reactions of this compound
| Starting Isomer | Reagent | Major Product | Reaction Type |
| trans-diaxial | Sodium Hydride | 4-tert-Butylcyclohexene (B1265666) oxide | Intramolecular Williamson Ether Synthesis |
| cis (axial OH, equatorial Cl) | Sodium Hydride | 4-tert-Butylcyclohexene oxide | Intramolecular Williamson Ether Synthesis |
| Any Isomer | Sodium Hydride, then Methyl Iodide | 1-Chloro-4-tert-butyl-2-methoxycyclohexane | Intermolecular Williamson Ether Synthesis |
Preparation of Alkene Derivatives through Controlled Elimination
Alkene derivatives can be prepared from this compound through a base-induced elimination reaction (E2 mechanism). The regioselectivity and rate of this reaction are highly dependent on the stereochemical relationship between the chlorine atom (the leaving group) and the hydrogen atoms on the adjacent carbons (β-hydrogens). The E2 mechanism requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.orgchemistrysteps.com
The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a conformation where this group is equatorial, thus dictating the axial or equatorial positions of the other substituents. libretexts.org
In a cis-isomer where the chlorine is in an axial position, there will be axial β-hydrogens available, allowing for a relatively fast E2 elimination to form 4-tert-butylcyclohexene. libretexts.org
In a trans-isomer where the chlorine is in an equatorial position, there are no axial β-hydrogens. For elimination to occur, the ring would have to flip to a much less stable conformation with an axial tert-butyl group, which is energetically unfavorable. Therefore, E2 elimination in such trans-isomers is significantly slower. stackexchange.combrainly.com
The choice of base and solvent can also influence the outcome, with bulkier bases potentially favoring the formation of the Hofmann product (less substituted alkene), although in this specific case, the formation of 4-tert-butylcyclohexene is the most likely outcome.
Table 2: Predicted Elimination Reactions for Isomers of this compound
| Isomer Configuration | Key Feature | Predicted E2 Reactivity | Major Alkene Product |
| cis (axial Cl, equatorial OH) | Axial Cl and axial β-hydrogens present | Fast | 4-tert-Butylcyclohexene |
| trans (equatorial Cl, equatorial OH) | Equatorial Cl, no axial β-hydrogens | Very Slow | 4-tert-Butylcyclohexene (if reaction occurs) |
Introduction of Other Halogen Substituents via Substitution or Conversion
While the chlorine atom in this compound can theoretically be replaced by other halogens through halogen exchange reactions, such as the Finkelstein reaction, the direct conversion on a chlorohydrin is not a commonly cited procedure. youtube.comyoutube.com The Finkelstein reaction typically involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. youtube.com A similar principle applies in the Swarts reaction for the synthesis of alkyl fluorides, using metal fluorides. youtube.com
The presence of the neighboring hydroxyl group could complicate these reactions, potentially leading to side products through elimination or rearrangement. A more plausible strategy would involve a two-step process: first, the elimination of HCl to form 4-tert-butylcyclohexene oxide, followed by the ring-opening of the epoxide with a hydrohalic acid (e.g., HBr or HI) to introduce the new halogen. This would yield a halohydrin with a different halogen substituent. The regioselectivity of the epoxide opening would be influenced by the reaction conditions (acidic or basic).
Utility as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. nih.gov For this compound to be a useful chiral building block, it would need to be available in an enantiomerically pure form. This could potentially be achieved through asymmetric synthesis or by resolution of a racemic mixture.
Once obtained in an enantiopure form, the distinct reactivity of the hydroxyl and chloro groups, combined with the fixed stereochemistry of the cyclohexane ring, could be exploited. For example, one functional group could be selectively reacted while the other is protected, and then the second functional group could be transformed. The defined stereocenters would be transferred to the new, more complex molecule. While the potential for its use as a chiral building block exists, specific examples in the scientific literature are not widespread.
Role in the Synthesis of Complex Organic Molecules
The derivatization of this compound can lead to intermediates that are useful in the synthesis of more complex organic molecules. For instance, the formation of 4-tert-butylcyclohexene oxide provides a versatile intermediate. Epoxides are valuable precursors in organic synthesis because they can undergo ring-opening reactions with a variety of nucleophiles to introduce new functional groups with specific stereochemistry.
The alkene derivative, 4-tert-butylcyclohexene, can also serve as a starting material for further functionalization. For example, it can undergo epoxidation, dihydroxylation, or other addition reactions across the double bond to introduce new stereocenters. While derivatives of 4-tert-butylcyclohexanone (B146137) have been used in the synthesis of bioactive compounds, the direct application of this compound as a key intermediate in the total synthesis of complex natural products is not extensively documented in readily available literature. researchgate.net
Conclusion and Future Research Directions
Summary of Key Contributions to the Understanding of 4-Tert-butyl-2-chlorocyclohexan-1-ol's Chemistry
Research into this compound has significantly advanced our understanding of several key chemical principles. The presence of the large tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this substituent occupies an equatorial position to minimize steric strain. This conformational rigidity simplifies the analysis of the relative positions of the chloro and hydroxyl groups, allowing for a clearer investigation of their influence on the molecule's properties and reactivity.
Studies on this and related molecules have provided valuable insights into:
Conformational Equilibria: The energetic preference for placing large substituents in the equatorial position of a cyclohexane ring is a cornerstone of conformational analysis. The 4-tert-butyl group serves as a powerful "anchoring" group, facilitating the study of the axial versus equatorial preferences of other substituents, in this case, the chlorine and hydroxyl groups.
Stereoelectronic Effects: The relative orientation of the C-Cl and C-O bonds, and their alignment with neighboring bonds, dictates the molecule's reactivity. For instance, the rate of epoxide formation upon treatment with a base is highly dependent on whether the chloro and hydroxyl groups can adopt an anti-periplanar arrangement, a prerequisite for the intramolecular Williamson ether synthesis.
Reaction Mechanisms: The defined stereochemistry of this compound isomers makes them excellent substrates for studying the stereochemical outcomes of various reactions, such as nucleophilic substitution, elimination, and oxidation. This allows for a detailed elucidation of reaction pathways and the role of neighboring group participation.
Emerging Synthetic Strategies for Halogenated Cyclohexanols
The synthesis of halogenated cyclohexanols, including this compound, has traditionally relied on methods such as the halohydrin formation from alkenes. However, modern synthetic chemistry is continually striving for more efficient, selective, and environmentally benign methods.
Emerging strategies that show promise for the synthesis of this class of compounds include:
Enzymatic Halogenation: The use of halogenase enzymes offers the potential for highly regio- and stereoselective halogenation of organic substrates under mild conditions. This approach is part of a broader trend towards "green chemistry," which seeks to minimize the use of hazardous reagents and solvents.
Catalytic Asymmetric Halogenation: The development of chiral catalysts for the enantioselective halogenation of alkenes or the asymmetric opening of epoxides with halide sources is a significant area of research. These methods could provide access to specific enantiomers of halogenated cyclohexanols, which are valuable as chiral building blocks in the synthesis of complex molecules.
Flow Chemistry: Continuous-flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to halogenation reactions can lead to higher yields and selectivities, as well as easier scale-up.
| Strategy | Advantages | Challenges |
|---|---|---|
| Traditional Halohydrin Formation | Well-established, readily available reagents | Often lacks stereoselectivity, can produce byproducts |
| Enzymatic Halogenation | High selectivity, mild conditions, environmentally friendly | Enzyme stability and substrate scope can be limited |
| Catalytic Asymmetric Halogenation | Access to specific enantiomers, high value products | Catalyst development can be complex and expensive |
| Flow Chemistry | Improved safety and control, scalability | Initial setup costs, potential for clogging |
Potential for Novel Reaction Discovery and Deeper Mechanism Elucidation
The unique structural features of this compound make it a compelling substrate for the discovery of new reactions and a more profound understanding of existing ones. The fixed conformation and the presence of two reactive functional groups in a defined spatial relationship can lead to unexpected reactivity.
Future research in this area could focus on:
Neighboring Group Participation: A more detailed investigation into the role of the hydroxyl group in assisting the departure of the chloride ion (and vice versa) in nucleophilic substitution reactions could reveal novel mechanistic pathways.
Rearrangement Reactions: Under certain conditions, such as treatment with strong acids or Lewis acids, carbocationic intermediates could be formed, leading to skeletal rearrangements. The rigid framework of the starting material would provide a high degree of stereochemical control over these processes.
Radical Reactions: The study of radical-mediated reactions of this compound could lead to the development of new methods for C-H functionalization or the formation of novel cyclic ethers.
Advances in Computational Prediction of Conformation and Reactivity for Related Systems
The field of computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For systems like this compound, computational methods can provide detailed information that is often difficult or impossible to obtain through experiments alone.
Recent and future advances in computational chemistry that are relevant to the study of this and related systems include:
Improved Accuracy of Energy Calculations: The development of more accurate and efficient quantum mechanical methods, such as density functional theory (DFT) and coupled-cluster theory, allows for the precise calculation of the relative energies of different conformations and transition states. This is crucial for predicting reaction outcomes and understanding reaction mechanisms.
Molecular Dynamics Simulations: These simulations allow for the study of the dynamic behavior of molecules over time. For this compound, molecular dynamics can provide insights into the conformational flexibility of the cyclohexane ring and the role of solvent molecules in chemical reactions.
Machine Learning and Artificial Intelligence: AI and machine learning are increasingly being used to predict chemical reactivity and to design new catalysts and synthetic routes. By training models on large datasets of known reactions, it is possible to predict the outcome of new reactions with a high degree of accuracy.
| Computational Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of conformational energies and reaction barriers | Predicting the most stable stereoisomers and the feasibility of reaction pathways |
| Coupled-Cluster Theory (e.g., CCSD(T)) | High-accuracy energy calculations for benchmarking | Providing "gold standard" data for validating more approximate methods |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules in solution | Understanding the role of solvent and conformational changes during a reaction |
| Machine Learning (ML) Models | Predicting reaction outcomes and designing new reactions | Accelerating the discovery of novel synthetic routes and catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
